Neruscin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

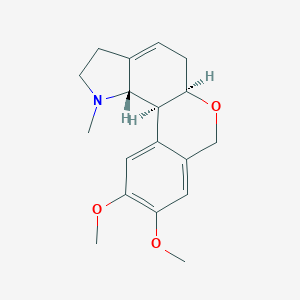

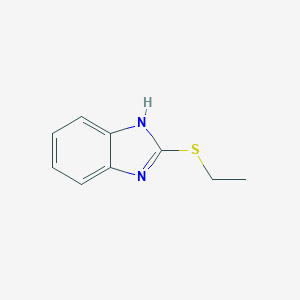

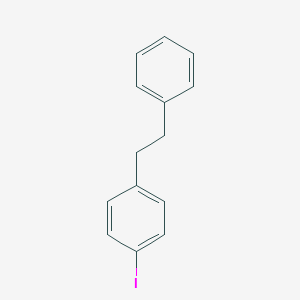

Neruscin is an organic compound with the chemical formula C18H21NO3S. It is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic applications. Neruscin is known for its ability to modulate the activity of specific ion channels in the nervous system, leading to a range of physiological and biochemical effects.

Wissenschaftliche Forschungsanwendungen

Capsaicin and Neurogenic Detrusor Hyperreflexia

Capsaicin, a neurotoxin for C-fiber afferents, has been studied for its efficacy in treating detrusor hyperreflexia. A study involving patients with spinal cord lesions showed that intravesical capsaicin significantly improved clinical and urodynamic parameters of detrusor hyperreflexia. Side effects were frequent but tolerable (de séze et al., 1998).

Negamycin's Interaction with Ribosomal RNA and tRNA

Negamycin (NEG), a ribosome-targeting antibiotic, exhibits promising clinical activity. It binds to both small and large ribosomal subunits, inhibiting translocation and stimulating miscoding. This antibiotic's action overlaps with that of tetracycline, but with different activities (Polikanov et al., 2014).

Piperine and TRPV1 in Autonomous Bladder Model

Piperine (PIP) has similar pharmacological properties to vanilloids like capsaicin. A study focused on PIP-effects on autonomous bladder contractile activity, specifically its selectivity for the transient receptor potential channel 1 (TRPV1) receptor, and its role in volume-induced contractile changes (Gevaert et al., 2007).

Glucidic Capsaicin in Neurogenic Detrusor Overactivity

Research on glucidic capsaicin, a new formulation in a glucidic solution, aimed to improve the efficacy and tolerability for treating neurogenic detrusor overactivity in spinal cord injured and multiple sclerosis patients. This formulation was compared to an alcoholic capsaicin instillation (de séze et al., 2006).

Bacteriocins in Antimicrobial Applications

Bacteriocins, ribosomally synthesized antimicrobial peptides, are traditionally used as food preservatives. They are also being developed into next-generation antibiotics and have potential applications in treating cancer and regulating quorum sensing (Chikindas et al., 2018).

Intravesical Therapy for Neurogenic Detrusor Overactivity

Topical intravesical treatment strategies for neurogenic detrusor overactivity may provide alternatives to oral anticholinergics. These treatments, such as local anaesthetics or vanilloids, offer selectivity and potentially reduced side effects (Reitz & Schurch, 2004).

Eigenschaften

CAS-Nummer |

13255-14-6 |

|---|---|

Produktname |

Neruscin |

Molekularformel |

C18H23NO3 |

Molekulargewicht |

301.4 g/mol |

IUPAC-Name |

(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole |

InChI |

InChI=1S/C18H23NO3/c1-19-7-6-11-4-5-14-17(18(11)19)13-9-16(21-3)15(20-2)8-12(13)10-22-14/h4,8-9,14,17-18H,5-7,10H2,1-3H3/t14-,17-,18-/m1/s1 |

InChI-Schlüssel |

LWBQJTCGYZXFLY-ZTFGCOKTSA-N |

Isomerische SMILES |

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4CO3)OC)OC |

SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC |

Kanonische SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)